molecular formula C15H21N3O4S B12176856 N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B12176856
M. Wt: 339.4 g/mol
InChI Key: XVFKAZQPSNDSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole ring substituted with a methoxypropyl group and a methylsulfonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the methoxypropyl group, and the attachment of the methylsulfonylamino group. Common reagents used in these reactions include indole derivatives, methoxypropyl halides, and methylsulfonyl chlorides. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce methylthio derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)-4-(methylsulfonyl)benzamide
  • 4-amino-N-(3-methoxypropyl)benzenesulfonamide
  • N-(3-methoxypropyl)-2-nitrobenzenesulfonamide

Uniqueness

N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is unique due to its specific combination of functional groups and its indole-based structure

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C15H21N3O4S/c1-22-10-4-8-16-15(19)11-18-9-7-12-13(17-23(2,20)21)5-3-6-14(12)18/h3,5-7,9,17H,4,8,10-11H2,1-2H3,(H,16,19)

InChI Key

XVFKAZQPSNDSAD-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C=CC2=C(C=CC=C21)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.